1-(4-fluorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, followed by their coupling and cyclization to form the final product. Common reaction conditions include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride . Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing large-scale reactors and continuous flow processes .
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong bases or acids.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar compounds include:
- **1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
- **1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid
Compared to these compounds, 1-(4-fluorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits unique properties such as higher stability and specific binding affinities, making it particularly valuable for certain applications .
Properties
Molecular Formula |
C18H14FN3O2 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H14FN3O2/c1-12-2-6-14(7-3-12)20-18(24)17-16(23)10-11-22(21-17)15-8-4-13(19)5-9-15/h2-11H,1H3,(H,20,24) |
InChI Key |
WFZPZHFKONZJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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